Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate
Overview
Description
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is characterized by a benzoate ester functional group attached to a dioxane ring, which is further substituted with two methyl groups. This compound is often used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate typically involves the esterification of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Hydrolysis: 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid and methanol.
Reduction: 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzyl alcohol.
Substitution: Products depend on the substituent introduced, such as 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-nitrobenzoate for nitration.
Scientific Research Applications
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular enzymes or receptors, leading to various biochemical effects. The dioxane ring and benzoate ester functional groups can influence its binding affinity and specificity for molecular targets . Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate can be compared with other benzoate esters and dioxane derivatives:
Methyl 4-(4-methyl-1H-imidazol-1-yl)benzoate: Similar ester functionality but with an imidazole ring instead of a dioxane ring.
Methyl 4-(3-formylphenyl)benzoate: Contains a formyl group on the aromatic ring, offering different reactivity and applications.
Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate: Features a pyrimidine ring, providing unique biological activity.
Properties
IUPAC Name |
methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2)8-17-13(18-9-14)11-6-4-10(5-7-11)12(15)16-3/h4-7,13H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOROOVTTRZHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244779 | |
Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138536-73-9 | |
Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138536-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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